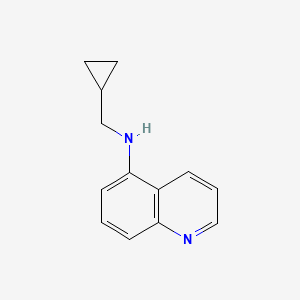

N-(cyclopropylmethyl)quinolin-5-amine

Description

Properties

Molecular Formula |

C13H14N2 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)quinolin-5-amine |

InChI |

InChI=1S/C13H14N2/c1-4-12-11(3-2-8-14-12)13(5-1)15-9-10-6-7-10/h1-5,8,10,15H,6-7,9H2 |

InChI Key |

OIPQOGGJWRHYTB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CNC2=CC=CC3=C2C=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)quinolin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and formation of the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, green chemistry approaches, such as solvent-free reactions or the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)quinolin-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse quinoline derivatives .

Scientific Research Applications

N-(cyclopropylmethyl)quinolin-5-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Quinoline derivatives, including this compound, are investigated for their potential as therapeutic agents for various diseases.

Industry: The compound is used in the development of dyes, catalysts, and materials with specific properties

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)quinolin-5-amine involves its interaction with specific molecular targets. In biological systems, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the fragmentation of bacterial DNA and ultimately bacterial cell death . Additionally, the compound may interact with other molecular pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares N-(cyclopropylmethyl)quinolin-5-amine with structurally similar compounds, focusing on substituents and key physicochemical parameters:

* Estimated values based on analogous compounds.

Key Observations :

- Lipophilicity (LogP): The cyclopropylmethyl group in the target compound likely confers moderate lipophilicity (~2.8), comparable to N-methyl-6-nitroquinolin-5-amine (LogP 2.8) but lower than the nitro-substituted N-cyclopropyl derivative (LogP 3.3) .

Biological Activity

N-(cyclopropylmethyl)quinolin-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Overview of Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly as an inhibitor of specific enzymes and receptors . Its structural similarities to other quinoline derivatives suggest potential applications in antimicrobial and anticancer therapies. For instance, compounds with similar structures have been investigated for their ability to inhibit BCL6, a transcriptional repressor implicated in various cancers.

The mechanism of action for this compound involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation. It has been noted to target pathways such as the PI3K/AKT/mTOR pathway , leading to apoptosis in cancer cells.

- Receptor Binding : Interaction studies reveal its binding affinity to various biological targets, which is crucial for understanding its therapeutic potential.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and notable activities of compounds related to this compound:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4-aminoquinoline | Amino group at position 4 on quinoline ring | Antimicrobial activity |

| 6-methoxyquinoline | Methoxy group at position 6 | Anticancer properties |

| 8-hydroxyquinoline | Hydroxy group at position 8 | Neuroprotective effects |

| N-(pyridin-4-yl)methyl)quinolin-5-amine | Pyridine substituent | Potential anti-inflammatory effects |

These compounds illustrate the diversity within the quinoline family and highlight how modifications can lead to different biological activities.

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that quinoline derivatives, including this compound, showed significant antimicrobial properties against various bacterial strains. The compound's ability to disrupt bacterial enzyme function was a key factor in its effectiveness.

- Anticancer Potential : Research has indicated that this compound can induce apoptosis in cancer cells by inhibiting critical signaling pathways. In vitro studies have shown that it effectively reduces cell proliferation in cancer models.

- Inflammatory Response Modulation : Preliminary findings suggest that this compound may also play a role in modulating inflammatory responses, making it a candidate for further investigation in inflammatory disease models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(cyclopropylmethyl)quinolin-5-amine, and how can purity be validated?

- Methodology :

- Multi-step synthesis : Begin with quinoline derivatives functionalized at the 5-position (e.g., 5-nitroquinoline). Introduce the cyclopropylmethylamine group via nucleophilic substitution or Buchwald-Hartwig amination under palladium catalysis .

- Purification : Use column chromatography or recrystallization. Validate purity via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and cyclopropane integrity .

- Mass spectrometry (MS) is critical for verifying molecular weight and detecting byproducts .

Q. How do the electronic properties of the cyclopropylmethyl group influence the compound’s reactivity?

- Methodology :

- Cyclopropane ring strain : The cyclopropyl group introduces steric hindrance and electron-withdrawing effects, which can alter reaction kinetics in further functionalization (e.g., nitration or fluorination).

- NMR analysis : Compare chemical shifts of the cyclopropyl protons (δ ~0.5–1.5 ppm) to assess electronic effects on adjacent amine groups .

- Computational modeling : Use density functional theory (DFT) to map electron density distribution and predict sites for electrophilic attack .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target binding?

- Methodology :

- Substituent variation : Synthesize analogs with modified quinoline rings (e.g., 5-fluoro or 5-nitro derivatives) and compare binding affinities to biological targets (e.g., enzymes) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Pharmacophore mapping : Use X-ray crystallography or molecular docking to identify critical interactions (e.g., hydrogen bonding with the amine group) .

- Data contradiction resolution : If conflicting binding data arise (e.g., nitro vs. fluoro substituents), perform mutagenesis assays to validate target residues’ roles .

Q. What experimental strategies mitigate stability issues of this compound under acidic or oxidative conditions?

- Methodology :

- Degradation profiling : Expose the compound to simulated gastric fluid (pH 1–3) or hydrogen peroxide. Monitor degradation products via high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) .

- Stabilization : Introduce electron-donating groups (e.g., methoxy) at the quinoline 6-position to reduce oxidation susceptibility. Test stability in accelerated aging studies (40°C/75% RH) .

Q. How can computational tools predict the metabolic fate of this compound?

- Methodology :

- In silico metabolism : Use software like GastroPlus or SwissADME to simulate cytochrome P450-mediated oxidation. Prioritize metabolites for synthesis and in vitro validation using liver microsomes .

- Isotope labeling : Incorporate ¹⁴C at the cyclopropylmethyl group to track metabolic pathways via radiolabeled assays .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported biological activities of quinoline derivatives?

- Methodology :

- Assay standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and buffer conditions. Control for batch-to-batch compound variability via HPLC purity checks .

- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers. For example, conflicting cytotoxicity data may arise from impurities in early synthetic batches .

Q. What analytical techniques differentiate this compound from its structural isomers?

- Methodology :

- 2D NMR : Utilize NOESY or HSQC to confirm spatial proximity of the cyclopropylmethyl group to the quinoline amine .

- X-ray diffraction : Resolve crystal structures to unambiguously assign substituent positions .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.